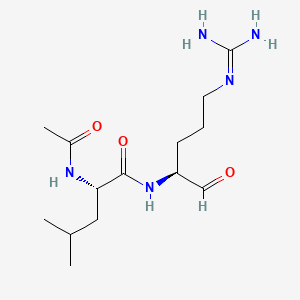

N-Acetyl-L-leucyl-L-argininal

Description

Historical Context of Protease Inhibitor Discovery from Microbial Sources

The discovery of enzymes, including proteases like pepsin and trypsin, dates back to the 1800s. nih.gov Initially, inhibitors for these enzymes were identified from animal and plant sources. However, a significant advancement in the field came with the exploration of microorganisms as a source of protease inhibitors. Culture filtrates of various Streptomyces species were found to be a rich source of low molecular weight, peptide-derived protease inhibitors. sigmaaldrich.com

The discovery of leupeptins from soil isolates of Streptomyces nearly four decades ago was a landmark event. nih.gov Unlike their counterparts from plants and animals, these microbial inhibitors demonstrated higher specificity and activity at lower concentrations. sigmaaldrich.com This discovery paved the way for the identification of a diverse array of microbial metabolites capable of modulating enzyme activity, providing researchers with powerful new molecules for studying physiological processes. wikipedia.org

Significance of Peptidyl Aldehyde Protease Inhibitors as Biochemical Probes

Peptidyl aldehyde protease inhibitors are a crucial class of compounds in biochemical research, valued for their potency and mechanism of action. nih.gov Their significance lies in the C-terminal aldehyde group, which is chemically distinct from the typical carboxyl group of peptides. agscientific.com This aldehyde group is key to their inhibitory function, forming a covalent hemiacetal adduct with the hydroxyl group of a serine or the thiol group of a cysteine residue in the active site of a protease. sigmaaldrich.com This action effectively blocks the enzyme's catalytic activity. wikipedia.org

The structure of these inhibitors allows them to mimic the transition state of a protease's natural substrate. wikipedia.org The side chains of the amino acid residues in the inhibitor occupy specific pockets (like the S1 and S2 pockets) in the enzyme's active site, while the N-terminal acylation state also contributes to the inhibitor's selectivity. nih.gov This specificity makes peptidyl aldehydes, including N-acetyl-L-leucyl-L-leucyl-L-argininal, invaluable as biochemical probes to investigate the roles of specific proteases in complex biological processes such as apoptosis, signal transduction, and antigen processing. cephamls.comnih.gov Their use helps elucidate the function of target enzymes in both healthy and diseased states. nih.gov

Overview of N-Acetyl-L-leucyl-L-leucyl-L-argininal as a Versatile Research Tool

N-Acetyl-L-leucyl-L-leucyl-L-argininal (Leupeptin) is a tripeptide derivative with an acetylated N-terminus and a C-terminal argininal (B8454810) residue. wikipedia.orgsigmaaldrich.com It is a reversible, competitive inhibitor that targets a broad but selective range of proteases. wikipedia.orgcephamls.com This makes it a staple in protease inhibitor "cocktails" used during cell lysis and protein purification to protect proteins of interest from degradation by endogenous proteases. wikipedia.orgagscientific.com

Leupeptin's effectiveness against specific serine and cysteine proteases, while not inhibiting others, allows for targeted investigation of proteolytic pathways. sigmaaldrich.comcephamls.com For instance, it is frequently used to inhibit calpains, cathepsins, and trypsin, but it does not affect enzymes like chymotrypsin (B1334515) or pepsin. sigmaaldrich.comcephamls.com This selectivity has made it an essential tool in diverse research fields, from studying the role of calpain in ischemia-induced tissue damage to investigating protein processing in the endoplasmic reticulum. nih.govnih.govresearchgate.net

Table 1: Inhibitory Spectrum of N-Acetyl-L-leucyl-L-leucyl-L-argininal (Leupeptin)

| Class | Inhibited Proteases | Not Inhibited |

|---|---|---|

| Serine Proteases | Trypsin, Plasmin, Kallikrein, Proteinase K | α-Chymotrypsin, Thrombin, Elastase |

| Cysteine Proteases | Calpain, Papain, Cathepsin B, Cathepsin H, Cathepsin L | Cathepsin D |

| Threonine Proteases | Proteasome (partially) |

This table is compiled from information found in multiple sources. wikipedia.orgsigmaaldrich.comcephamls.com

Table 2: Selected Research Applications of N-Acetyl-L-leucyl-L-leucyl-L-argininal

| Research Area | Application | Key Findings/Observations |

|---|---|---|

| Neuroscience | Protection of motor neurons from apoptosis. cephamls.com | Leupeptin (B1674832) exhibits neurotrophic action and has a growth-stimulating effect in some models. cephamls.com |

| Muscle Function | Enhancement of muscle function following nerve injury. cephamls.comnih.gov | Studies show Leupeptin can improve motoneuron survival. agscientific.com It has been investigated for preventing muscle injury after ischemia. nih.gov |

| Cell Biology | General protease inhibition during protein purification. agscientific.comcephamls.com | Widely used in lysis buffers for Western blotting, immunoprecipitation, and chromatin immunoprecipitation to prevent degradation of target proteins. agscientific.comcephamls.com |

| Immunology | Inhibition of peptide trimming in the endoplasmic reticulum. nih.govresearchgate.net | Research with related peptidyl aldehydes shows they can block the generation of certain MHC class I-binding peptides. nih.govresearchgate.net |

| Cardiology | Investigation of cardiac pathogenesis and reperfusion injury. agscientific.com | Used as a tool to study the role of proteases in cardiac-related cellular stress. agscientific.com |

This table summarizes findings from various research applications. agscientific.comcephamls.comnih.govnih.govresearchgate.net

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| N-Acetyl-L-leucyl-L-leucyl-L-argininal |

| Leupeptin |

| N-acetyl-L-leucine |

| N-acetyl-L-leucyl-L-leucyl-L-norleucinal |

| benzyloxycarbonyl-L-leucyl-L-leucyl-L-phenylalanilal |

| Pepsin |

| Trypsin |

| Chymotrypsin |

| Papain |

| Calpain |

| Plasmin |

| Cathepsin B |

| Cathepsin H |

| Cathepsin L |

| Cathepsin D |

| Thrombin |

| Kallikrein |

| Proteinase K |

Structure

3D Structure

Properties

CAS No. |

35039-75-9 |

|---|---|

Molecular Formula |

C14H27N5O3 |

Molecular Weight |

313.40 g/mol |

IUPAC Name |

(2S)-2-acetamido-N-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide |

InChI |

InChI=1S/C14H27N5O3/c1-9(2)7-12(18-10(3)21)13(22)19-11(8-20)5-4-6-17-14(15)16/h8-9,11-12H,4-7H2,1-3H3,(H,18,21)(H,19,22)(H4,15,16,17)/t11-,12-/m0/s1 |

InChI Key |

MIUUPVPBBJBRET-RYUDHWBXSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)C |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C |

Origin of Product |

United States |

Molecular Architecture and Biosynthetic/synthetic Strategies for N Acetyl L Leucyl L Leucyl L Argininal

Structural Determinants of Protease Inhibitory Efficacy

The effectiveness of N-Acetyl-L-leucyl-L-leucyl-L-argininal as a protease inhibitor is intricately linked to its specific molecular structure. Key features, including its C-terminal aldehyde group, conformational arrangement, and tripeptide sequence, all play crucial roles in its mechanism of action and inhibitory specificity.

Critical Role of the C-Terminal Aldehyde Group in Mechanism of Action

The C-terminal aldehyde group is a pivotal feature for the inhibitory function of N-Acetyl-L-leucyl-L-leucyl-L-argininal, also known as leupeptin (B1674832). nih.govnih.gov This aldehyde group is directly involved in the mechanism of inhibition by forming a covalent hemiacetal adduct with the hydroxyl group of the serine residue within the active site of serine proteases. sigmaaldrich.comnih.gov This covalent interaction is a key step in the strong but reversible inhibition of these enzymes. nih.govresearchgate.net The formation of this hemiacetal bond effectively blocks the active site, preventing the enzyme from binding to its natural substrates. nih.gov

The significance of the aldehyde is further highlighted by studies showing that its oxidation to a carboxylate or reduction to an alcohol significantly impairs the inhibitory activity of the molecule. nih.govnih.gov While the oxidized form retains some inhibitory properties, it is less effective than the original aldehyde-containing compound. nih.govnih.gov The terminal aldehyde also provides the molecule with resistance to carboxypeptidases, enzymes that would otherwise cleave the C-terminal residue. nih.govnih.gov

Conformational Features and Stereochemical Requirements for Inhibitory Activity

The specific three-dimensional conformation and stereochemistry of N-Acetyl-L-leucyl-L-leucyl-L-argininal are critical for its inhibitory activity. The molecule's backbone forms multiple hydrogen bonds with the target protease, orienting it correctly within the active site. nih.gov

A crucial stereochemical requirement is the presence of the L-argininal moiety at the C-terminus. nih.gov An isomer of leupeptin containing a D-argininal residue does not exhibit strong affinity for trypsin, demonstrating the importance of the L-configuration for effective inhibition. nih.gov This specificity ensures a precise fit into the enzyme's active site, allowing for the crucial interactions that lead to inhibition.

Specificity Conferred by the Tripeptide Sequence (Leu-Leu-Argininal)

The specificity of N-Acetyl-L-leucyl-L-leucyl-L-argininal as a protease inhibitor is largely determined by its tripeptide sequence: Leucyl-Leucyl-Argininal. nih.govnih.gov This sequence allows the inhibitor to be recognized and bound by certain proteases, particularly those that cleave after arginine residues, such as trypsin and trypsin-like serine proteases. wikipedia.org The two leucine (B10760876) residues contribute to the binding affinity and proper positioning of the inhibitor within the enzyme's active site. nih.gov

This tripeptide, in conjunction with the C-terminal aldehyde, creates a potent and specific inhibitor for a range of serine and cysteine proteases, including plasmin, kallikrein, and cathepsins. sigmaaldrich.comwikipedia.org However, it does not inhibit other proteases like chymotrypsin (B1334515), pepsin, and elastase, underscoring the specificity conferred by its unique sequence. sigmaaldrich.com

Biosynthetic Origins and Natural Product Variants

N-Acetyl-L-leucyl-L-leucyl-L-argininal is a naturally occurring compound produced by various microorganisms. Research into its biosynthesis has revealed the existence of related natural analogs with similar inhibitory properties.

Microbial Production by Actinomycetes and Streptomyces Strains

N-Acetyl-L-leucyl-L-leucyl-L-argininal, commonly known as leupeptin, is produced by various species of actinomycetes, a group of Gram-positive bacteria. nih.govwikipedia.orgnih.gov Specifically, strains of Streptomyces, such as Streptomyces exfoliatus, have been identified as producers of this protease inhibitor. nih.govnih.gov The biosynthesis of leupeptin in these microorganisms is a complex process. It is understood that the peptide is first synthesized with a C-terminal carboxyl group, which is then enzymatically reduced to the characteristic aldehyde by leupeptin acid reductase.

Interestingly, the biosynthetic pathways for leupeptin and a similar protease inhibitor, livipeptin, appear to have evolved convergently, involving different biosynthetic mechanisms to arrive at functionally similar molecules. biorxiv.org The production of these inhibitors is not species-specific and has been observed in various families of bacteria. nih.gov

Identification of Naturally Occurring Analogs and Their Comparative Inhibitory Properties

Several naturally occurring analogs of N-Acetyl-L-leucyl-L-leucyl-L-argininal have been identified, each with varying inhibitory profiles. One such group of analogs is the leupeptins, which can have different N-terminal acyl groups. For example, Propionyl-L-leucyl-L-leucyl-L-argininal is a known analog.

Chemo-Synthetic Approaches and Analog Design

The synthesis of peptidyl aldehydes such as N-Acetyl-L-leucyl-L-leucyl-L-argininal and their analogs is a cornerstone of medicinal chemistry and chemical biology research. These compounds serve as powerful tools for studying enzyme mechanisms, particularly for proteases where the aldehyde moiety can act as a transition-state analog inhibitor. Laboratory synthesis provides access to these molecules with high purity and allows for the systematic modification of their structure to probe biological interactions.

Methodologies for Laboratory Synthesis of N-Acetyl-L-leucyl-L-leucyl-L-argininal (e.g., Solid-Phase Peptide Synthesis)

The chemical synthesis of N-Acetyl-L-leucyl-L-leucyl-L-argininal is most effectively achieved using Solid-Phase Peptide Synthesis (SPPS). This methodology, pioneered by R. Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support. nih.gov This approach simplifies the purification process, as excess reagents and byproducts are removed by simple washing and filtration steps. nih.gov

The synthesis of a C-terminal argininal (B8454810) peptide presents a unique challenge compared to standard peptide synthesis. The C-terminal aldehyde is highly reactive and must be generated from a more stable precursor at a late stage of the synthesis. Several strategies have been developed to address this.

General Steps in Solid-Phase Synthesis:

Resin and Linker Selection: The synthesis begins with an insoluble resin support. For C-terminal aldehydes, specialized linkers are often employed. These can include linkers that facilitate the reduction of a C-terminal ester or amide to an aldehyde, or linkers that allow for the attachment of a pre-formed, protected amino alcohol or aldehyde equivalent. acs.org The "backbone amide linker" (BAL) strategy is another advanced method where the initial amino acid is attached to the resin via its backbone nitrogen, leaving the C-terminus available for modification. nih.gov

Amino Acid Coupling and Deprotection: The peptide is typically assembled from the C-terminus to the N-terminus. The synthesis of N-Acetyl-L-leucyl-L-leucyl-L-argininal would proceed by first anchoring a protected arginine precursor to the resin. The most common protective group for the α-amino group is the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is stable under coupling conditions but can be removed with a mild base, such as piperidine. nih.govacs.org After deprotection of the arginine precursor's amino group, the next amino acid, Fmoc-L-leucine, is introduced with a coupling agent (e.g., DCC, HBTU) to form a peptide bond. This cycle of deprotection and coupling is repeated with the second L-leucine residue.

N-Terminal Acetylation: Once the final leucine residue is coupled and its Fmoc group is removed, the N-terminus of the tripeptide is "capped" by acetylation. This is typically achieved by treating the resin-bound peptide with acetic anhydride (B1165640) and a base.

Generation of the C-Terminal Aldehyde and Cleavage: This is the most critical and varied step. Several methods exist to convert the C-terminal arginine precursor into the desired argininal.

Reduction of a Weinreb Amide: One approach involves using a linker that allows the formation of a C-terminal N-methoxy-N-methylamide (a Weinreb amide). After peptide assembly, this group can be selectively reduced to the aldehyde using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H). acs.org

Reduction of a Thioester: Another method involves the reduction of a C-terminal thioester, which can also yield an aldehyde.

Oxidation of a Primary Alcohol: The synthesis can start with a protected amino alcohol (argininol) attached to the resin. After the peptide chain is assembled, the alcohol is deprotected and oxidized to the aldehyde using a mild oxidizing agent.

From Protected Aldehyde Equivalents: The synthesis can utilize an arginine derivative where the aldehyde is already present but protected as an acetal (B89532) or thioacetal. nih.gov The aldehyde is then unmasked during the final cleavage from the resin. For instance, a peptide thioacetal can be converted to the aldehyde using reagents like N-bromo succinimide (B58015) (NBS). nih.gov

Finally, the completed peptide is cleaved from the solid support and all remaining side-chain protecting groups (e.g., on the arginine guanidinium (B1211019) group) are removed, typically with a strong acid cocktail such as trifluoroacetic acid (TFA). acs.org The crude peptide is then purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).

Rational Design and Generation of Modified Peptidyl Argininal Inhibitors for Research Applications

The rational design of peptide-based inhibitors is a powerful strategy for developing highly specific and potent research tools. nih.gov Starting from a lead compound like N-Acetyl-L-leucyl-L-leucyl-L-argininal, modifications can be introduced to enhance properties such as binding affinity, selectivity, and metabolic stability. nih.gov

Key Principles of Analog Design:

Structure-Based Design: If the three-dimensional structure of the target enzyme is known, computational docking and modeling can be used to design analogs with improved interactions with the active site. frontiersin.org This allows for the precise placement of functional groups to maximize binding affinity and selectivity.

"Hot Spot" Targeting: For inhibitors of protein-protein interactions (PPIs), the design often focuses on mimicking short peptide sequences, or "hot spots," that are critical for the interaction. nih.gov By identifying the key residues involved in binding, smaller, more drug-like peptidomimetics can be created. nih.gov

Amino Acid Substitution: Replacing the existing leucine or arginine residues with other natural or non-natural amino acids can probe the structure-activity relationship (SAR). For example, substituting leucine with other hydrophobic residues like valine or isoleucine can reveal the importance of side-chain size and shape. rsc.org Introducing charged or polar residues can alter solubility and explore new interactions with the target.

Backbone Modification and Cyclization: Natural peptides are often susceptible to rapid degradation by proteases. To improve stability, the peptide backbone can be modified. This includes introducing non-standard linkages or cyclizing the peptide. Cyclization constrains the peptide's conformation, which can reduce the entropic penalty of binding and increase affinity and selectivity. nih.gov

Modifying the "Warhead": The C-terminal argininal moiety is the reactive "warhead" that typically forms a covalent or semi-covalent bond with a key residue (e.g., serine or cysteine) in the enzyme's active site. The aldehyde can be replaced with other electrophilic groups, such as boronic acids or α-ketoamides, to alter the mechanism of inhibition and improve potency or reversibility.

By applying these principles, researchers can generate libraries of modified peptidyl argininal inhibitors. These libraries can be screened to identify compounds with optimized properties for specific research applications, such as mapping enzyme active sites or selectively blocking cellular pathways. nih.govnih.gov

Enzymatic Inhibition Profile and Mechanistic Elucidation of N Acetyl L Leucyl L Leucyl L Argininal

Comprehensive Spectrum of Protease Inhibition

Inhibition of Cysteine Protease Families

Leupeptin (B1674832) is a well-established inhibitor of various cysteine proteases. nih.gov Its activity has been documented against several members of this family, including papain, various cathepsins, and calpains. nih.govnih.gov

Papain: Leupeptin demonstrates potent inhibition of papain, a well-characterized cysteine protease. nih.gov The interaction involves the formation of a covalent bond between the inhibitor and the active site of the enzyme. researchgate.net

Cathepsins B, H, and L: Leupeptin effectively inhibits lysosomal cysteine proteases, including cathepsin B and L. nih.gov While it shows strong inhibition against these, its effect on cathepsin H is comparatively weaker.

Calpains: Leupeptin is a known inhibitor of calpains, a family of calcium-activated neutral cysteine proteases. ebi.ac.uk It has been shown to inhibit both calpain I and calpain II. However, studies suggest that skeletal muscle can counteract the effects of calpain inhibitors by upregulating other degradative pathways. ebi.ac.uk

Endoproteinase Lys-C: Information regarding the specific inhibition of Endoproteinase Lys-C by leupeptin is not extensively detailed in the available literature.

Inhibition of Serine Protease Families

Leupeptin is a strong inhibitor of several key serine proteases, a property that has been recognized since its discovery. nih.govebi.ac.uk

Trypsin: Leupeptin is a potent, tight-binding inhibitor of trypsin. nih.gov The interaction is reversible and involves the formation of a stable complex. nih.govnih.gov

Plasmin: The inhibitory profile of leupeptin includes plasmin, a critical enzyme in the fibrinolytic system. nih.govtaylorandfrancis.com

Kallikrein: Leupeptin also demonstrates inhibitory activity against kallikrein. nih.govtaylorandfrancis.com

Interactive Table: Inhibition of Cysteine and Serine Proteases by Leupeptin

| Protease Family | Enzyme | Inhibition Status |

| Cysteine | Papain | Inhibits |

| Cathepsin B | Inhibits | |

| Cathepsin L | Inhibits | |

| Cathepsin H | Weakly Inhibits | |

| Calpain I & II | Inhibits | |

| Serine | Trypsin | Inhibits |

| Plasmin | Inhibits | |

| Kallikrein | Inhibits |

Interactions with Threonine Peptidases

Leupeptin exhibits inhibitory activity against threonine peptidases, most notably the proteasome. medchemexpress.comnih.gov In the context of the purified proteasome, this peptide aldehyde specifically inhibits the trypsin-like (β2) active sites. nih.govmdpi.com The proteasome is a complex proteolytic machine responsible for the degradation of the majority of proteins in mammalian cells and has three main types of active sites: chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1). nih.gov

Defined Non-Inhibitory Profiles Against Specific Proteases

While leupeptin has a broad spectrum of activity, it does not inhibit all proteases. Its inhibitory action is selective, and it shows little to no effect on several specific enzymes.

α-Chymotrypsin: Leupeptin does not significantly inhibit α-chymotrypsin. nih.gov

Thrombin: Despite inhibiting other serine proteases involved in coagulation and fibrinolysis like plasmin, leupeptin is reported to not inhibit thrombin. nih.govtaylorandfrancis.com

Pepsin: Leupeptin does not inhibit the aspartic protease pepsin.

Cathepsin A and D: Leupeptin does not inhibit the aspartic protease cathepsin D or the serine carboxypeptidase cathepsin A. nih.gov

Elastase: Human leukocyte elastase is not inhibited by leupeptin. nih.gov

Renin: There is no significant evidence to suggest that leupeptin inhibits the aspartic protease renin.

Interactive Table: Non-Inhibitory Profile of Leupeptin

| Protease | Class | Inhibition Status |

| α-Chymotrypsin | Serine Protease | Not Inhibited |

| Thrombin | Serine Protease | Not Inhibited |

| Pepsin | Aspartic Protease | Not Inhibited |

| Cathepsin A | Serine Carboxypeptidase | Not Inhibited |

| Cathepsin D | Aspartic Protease | Not Inhibited |

| Elastase (human leukocyte) | Serine Protease | Not Inhibited |

| Renin | Aspartic Protease | Not Inhibited |

Inhibition of Specific Viral Proteases

Recent research has identified leupeptin as an inhibitor of the main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19. medchemexpress.comebi.ac.ukresearchgate.net Mpro is a cysteine protease essential for viral replication. nih.govnews-medical.net Leupeptin inhibits SARS-CoV-2 Mpro with a reported IC50 value of approximately 92-127.2 μM. medchemexpress.comebi.ac.uknih.gov The binding mode involves the formation of a covalent hemithioacetal linkage between the aldehyde group of leupeptin and the catalytic cysteine (Cys145) in the Mpro active site. researchgate.netnih.gov

Detailed Mechanism of Enzyme-Inhibitor Interaction

The inhibitory mechanism of leupeptin is centered on its C-terminal aldehyde group, which acts as a warhead that reacts with the nucleophilic residue in the active site of the target protease. nih.gov

For both serine and cysteine proteases, the inhibition proceeds through the formation of a covalent, yet reversible, adduct. researchgate.netnih.gov In serine proteases like trypsin, the hydroxyl group of the active site serine (Ser195) attacks the carbonyl carbon of leupeptin's aldehyde. nih.govnih.gov This results in the formation of a stable tetrahedral hemiacetal. nih.govacs.org NMR spectroscopy studies have shown that two interconverting diastereomeric hemiacetals can be formed, corresponding to the attack on either face of the aldehyde's carbonyl carbon. nih.gov The hemiacetal oxygen of the more stable complex is positioned within the oxyanion hole of the enzyme, where it is stabilized by hydrogen bonds. nih.gov

Similarly, with cysteine proteases such as SARS-CoV-2 Mpro, the thiol group of the catalytic cysteine (Cys145) attacks the aldehyde carbon of leupeptin. researchgate.netnih.gov This forms a covalent C-S bond, creating a hemithioacetal. researchgate.net The resulting hemiacetal oxygen is stabilized by hydrogen bonds within the oxyanion hole of the protease. researchgate.net This covalent modification of the active site residue effectively blocks the enzyme's catalytic activity. The interaction is reversible, as the hemiacetal or hemithioacetal can be broken by nucleophilic attack, for instance, by a water molecule. researchgate.net

Covalent Adduct Formation with Catalytic Residues (e.g., Serine Hydroxyl Group, Cysteine Thiol Group)

The inhibitory mechanism of N-Acetyl-L-leucyl-L-leucyl-L-argininal is rooted in its ability to form a covalent, yet reversible, adduct with the catalytic residues of target proteases. The C-terminal aldehyde group is the key functional moiety responsible for this interaction. cephamls.com In serine proteases, the aldehyde group reacts with the hydroxyl group of the active site serine residue. Similarly, in cysteine proteases, it reacts with the thiol group of the active site cysteine. nih.govsigmaaldrich.com This reaction forms a stable hemiacetal or hemithioacetal, respectively. This covalent modification of the catalytic residue effectively blocks the enzyme's active site, preventing it from binding and cleaving its natural substrates.

Characterization as a Competitive Transition State Analog Inhibitor

N-Acetyl-L-leucyl-L-leucyl-L-argininal is classified as a competitive transition state analog inhibitor. wikipedia.org Transition state theory in enzyme kinetics posits that enzymes catalyze reactions by binding more tightly to the transition state of the reaction than to the substrate itself, thereby lowering the activation energy. youtube.com Transition state analogs are stable molecules that structurally and electronically mimic the unstable transition state of the enzymatic reaction. youtube.comnih.gov

The aldehyde group of N-Acetyl-L-leucyl-L-leucyl-L-argininal, upon reacting with the active site serine or cysteine, forms a tetrahedral hemiacetal or hemithioacetal intermediate. This tetrahedral structure closely resembles the geometry of the tetrahedral intermediate formed during the hydrolysis of a peptide bond by the protease. youtube.com By mimicking this high-energy transition state, the inhibitor binds to the enzyme with very high affinity, often several orders of magnitude tighter than the substrate. youtube.com As a competitive inhibitor, it vies with the substrate for binding to the enzyme's active site. wikipedia.orgcephamls.com

Reversibility of Enzyme Inhibition and Substrate Competition Dynamics

The inhibition of proteases by N-Acetyl-L-leucyl-L-leucyl-L-argininal is a reversible process. cephamls.comebi.ac.uk Although a covalent bond is formed, the hemiacetal or hemithioacetal adduct can break down, releasing the inhibitor and restoring the enzyme's activity. The reversible nature of this inhibition means that the inhibitory effect can be overcome by increasing the concentration of the substrate. wikipedia.org This is a classic characteristic of competitive inhibition, where the inhibitor and substrate are in a dynamic equilibrium for binding to the enzyme's active site. The inhibitor can be removed from a reaction mixture through methods like dialysis. sigmaaldrich.com

Kinetic Parameters of Inhibition

Determination of Inhibition Constants (Ki) and Half-Maximal Inhibitory Concentrations (IC50)

The potency of N-Acetyl-L-leucyl-L-leucyl-L-argininal as a protease inhibitor is quantified by its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). The Ki value is a dissociation constant that reflects the binding affinity of the inhibitor to the enzyme, with lower values indicating tighter binding. sciencesnail.comaatbio.com The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions and is dependent on factors like substrate concentration. sciencesnail.comnih.gov

N-Acetyl-L-leucyl-L-leucyl-L-argininal exhibits potent inhibition against a range of serine and cysteine proteases. For instance, it inhibits trypsin with a Ki of 3.5 nM and plasmin with a Ki of 3.4 nM. wikipedia.org Its inhibitory activity extends to cysteine proteases such as cathepsin B, for which it has a Ki of 4.1 nM. wikipedia.org It is important to note that it does not inhibit all proteases, showing no significant activity against enzymes like α-chymotrypsin and thrombin. wikipedia.org The IC50 value for its inhibition of the main protease (Mpro) of SARS-CoV-2 has been reported as 127.2 μM. nih.govmedchemexpress.com

Interactive Data Table of Inhibition Constants (Ki) and IC50 Values

| Enzyme | Inhibitor | Ki | IC50 |

| Trypsin | N-Acetyl-L-leucyl-L-leucyl-L-argininal | 3.5 nM wikipedia.org | |

| Plasmin | N-Acetyl-L-leucyl-L-leucyl-L-argininal | 3.4 nM wikipedia.org | |

| Cathepsin B | N-Acetyl-L-leucyl-L-leucyl-L-argininal | 4.1 nM wikipedia.org | |

| Calpain | N-Acetyl-L-leucyl-L-leucyl-L-argininal | ||

| SARS-CoV-2 Mpro | N-Acetyl-L-leucyl-L-leucyl-L-argininal | 127.2 µM nih.govmedchemexpress.com | |

| Human Coronavirus 229E | N-Acetyl-L-leucyl-L-leucyl-L-argininal | ~1 µM medchemexpress.com |

Analysis of Enzyme Inactivation Pathways (e.g., Racemization of the L-argininal Moiety)

The interaction between N-Acetyl-L-leucyl-L-leucyl-L-argininal and its target enzymes can involve complex inactivation pathways. One such pathway is the racemization of the C-terminal L-argininal moiety. Racemization is a process that involves the conversion of one enantiomer of a chiral molecule into its mirror image, resulting in a mixture of both. In the context of enzyme inhibition, the enzyme's active site can sometimes catalyze the racemization of the inhibitor.

While specific studies detailing the racemization of the L-argininal in N-Acetyl-L-leucyl-L-leucyl-L-argininal during protease inhibition are not extensively documented in the provided search results, the general principle of N-acylamino acid racemization by certain enzymes is known. ed.ac.uknih.gov This process typically involves the abstraction of a proton from the α-carbon of the amino acid residue, leading to a planar enolate intermediate, which can then be protonated from either side to form either the L- or D-enantiomer. ed.ac.uk If such a racemization occurs with the L-argininal residue of the inhibitor while it is bound to the protease, it could potentially alter the binding affinity and the dynamics of the inhibition.

Applications of N Acetyl L Leucyl L Leucyl L Argininal in Cellular and Molecular Biology Research

Prevention of Proteolytic Degradation in in vitro Experimental Systems

A fundamental challenge in the study of proteins and cellular processes is the prevention of unwanted degradation by endogenous proteases, which are often released upon cell lysis. N-Acetyl-L-leucyl-L-leucyl-L-argininal, commonly known as leupeptin (B1674832), is widely employed to counteract this issue.

Stabilization of Proteins in Cell Lysates and Tissue Homogenates

When cells are disrupted to create lysates or tissues are homogenized for experimental analysis, proteases contained within cellular compartments like lysosomes are released. nih.gov These enzymes can rapidly degrade target proteins, leading to inaccurate experimental results. Leupeptin is a crucial component of many lysis buffers, where it acts as a protective agent. t3db.ca By inhibiting a range of serine and cysteine proteases, such as trypsin, plasmin, calpain, and cathepsins B, H, and L, leupeptin helps to preserve the integrity of proteins during their isolation and subsequent analysis, for instance, in western blotting or immunoprecipitation. t3db.canih.gov Its broad inhibitory spectrum makes it a versatile tool for stabilizing proteins from various cellular and tissue sources. pnas.org

Maintenance of Cell Viability and Protein Integrity in Cell Culture Experiments

Beyond its use in lysates, N-Acetyl-L-leucyl-L-leucyl-L-argininal has demonstrated a role in maintaining the health and integrity of cells and tissues in culture. Research has shown that leupeptin can protect inner ear hair cells from neomycin-induced apoptosis, suggesting a role in promoting cell survival under stress conditions. nih.gov Furthermore, in in vitro studies with rat skeletal and cardiac muscle, leupeptin was found to decrease protein degradation without altering protein synthesis. pnas.org This indicates its utility in experimental setups where maintaining the stability of the cellular proteome over time is critical for observing specific cellular responses or the effects of other treatments. Its ability to inhibit proteases like calpain, which are involved in apoptotic pathways, contributes to its cytoprotective effects. nih.gov

Probing Intracellular Trafficking and Organelle Function

The intricate movement of molecules and the function of organelles within the cell are central topics in molecular biology. By inhibiting specific enzymatic processes, N-Acetyl-L-leucyl-L-leucyl-L-argininal provides a mechanism to investigate these dynamic pathways.

Investigation of Lysosomal Enzyme Activity and Substrate Accumulation (e.g., Cobalamin Transport)

The lysosome is a critical organelle for the degradation and recycling of cellular components. Leupeptin's ability to inhibit lysosomal proteases makes it an effective tool for studying lysosomal function. A notable example is its use in research on the intracellular transport of cobalamin (vitamin B12). For cobalamin to be utilized by enzymes in the cytosol and mitochondria, it must first be processed within the lysosome. Studies have shown that treating cells with leupeptin inhibits this lysosomal proteolysis, leading to a significant accumulation of cobalamin within the lysosomes. This trapping of the substrate within the organelle provides direct evidence for the essential role of lysosomal processing in the cobalamin transport pathway.

Analysis of Receptor Sorting and Recycling Pathways (e.g., Fibroblast Growth Factor Receptor 1)

The trafficking of cell surface receptors, including their internalization, degradation, and recycling, is crucial for regulating cellular signaling. N-Acetyl-L-leucyl-L-leucyl-L-argininal has been instrumental in dissecting these pathways, particularly for the Fibroblast Growth Factor Receptor 1 (FGFR1). The degradation of FGFR1 is, in part, mediated by lysosomes. Research has demonstrated that inhibiting lysosomal function with leupeptin prevents the degradation of FGFR1. nih.gov In studies involving rat primary adult neurons, the overexpression of FGFR1 was shown to enhance axon growth induced by Fibroblast Growth Factor-2 (FGF-2). This effect was further amplified by co-treatment with leupeptin, highlighting that the inhibition of receptor degradation can potentiate its signaling output. nih.gov This application allows researchers to modulate receptor turnover and study the consequences for cellular processes like neurite outgrowth.

Modulation of Antigen Presentation and Immune System Research

The presentation of antigens by Major Histocompatibility Complex (MHC) molecules is a cornerstone of the adaptive immune response. N-Acetyl-L-leucyl-L-leucyl-L-argininal, also referred to in some literature as LLnL, has been shown to influence this process. It can alter the array of peptides that bind to MHC class I molecules. This is achieved by inhibiting proteasomes and other proteases that are responsible for generating the peptide fragments from intracellular proteins that are subsequently presented on the cell surface. By modulating the available peptide pool, the compound can influence the recognition of cells by the immune system, making it a valuable agent in immunological research aimed at understanding the intricacies of antigen processing and presentation.

Impact on Major Histocompatibility Complex Class I Molecule Processing

N-Acetyl-L-leucyl-L-leucyl-L-argininal, also known as ALLN, has been shown to influence the processing of Major Histocompatibility Complex (MHC) class I molecules. Research indicates that this inhibitor can prolong the association of MHC class I molecules with the transporters associated with antigen processing (TAP). nih.govadvancedotology.org This prolonged association slows down the transport of these molecules out of the endoplasmic reticulum (ER). nih.govfrontiersin.org By inhibiting proteasomes, among other proteases, N-Acetyl-L-leucyl-L-leucyl-L-argininal effectively decreases the pool of MHC class I-binding peptides. nih.govadvancedotology.org This ultimately alters the spectrum of peptides that are presented by the class I molecules on the cell surface. nih.gov

The generation of peptides for MHC class I presentation is a critical step in the immune surveillance of virally infected or cancerous cells. nih.gov These peptides are primarily produced by the proteasome-mediated degradation of intracellular proteins. frontiersin.orgentandaudiologynews.com The resulting peptide fragments are then transported into the ER by TAP, where they bind to MHC class I molecules. drmuratsongu.comfrontiersin.org The inhibitory action of N-Acetyl-L-leucyl-L-leucyl-L-argininal on this pathway has been a key factor in understanding the sequential and regulated nature of MHC class I assembly. nih.govnih.gov

| Research Finding | Impact on MHC Class I Processing |

| Prolonged association with TAP | Slows transport of MHC class I molecules from the ER. nih.govadvancedotology.org |

| Decreased pool of binding peptides | Alters the repertoire of peptides presented on the cell surface. nih.gov |

Influence on Proteasome-Mediated Protein Degradation Pathways

The primary mechanism through which N-Acetyl-L-leucyl-L-leucyl-L-argininal exerts its effects is by inhibiting the proteasome, a large protein complex responsible for degrading unnecessary or damaged proteins. frontiersin.org This inhibition leads to a reversible accumulation of ubiquitinated proteins within the cell, as the degradation pathway is blocked. nih.govfrontiersin.org Ubiquitination is the process by which proteins are tagged for destruction by the proteasome. entandaudiologynews.com

Studies have demonstrated that inhibitors of the proteasome, such as N-Acetyl-L-leucyl-L-leucyl-L-argininal, block the degradation of most cellular proteins. nih.gov This has profound implications for numerous cellular processes that are regulated by protein turnover. The ability to halt protein degradation with this inhibitor has made it an invaluable research tool for studying the life cycle of proteins and the consequences of their accumulation.

| Effect of N-Acetyl-L-leucyl-L-leucyl-L-argininal | Consequence for Protein Degradation |

| Proteasome Inhibition | Blocks the degradation of most cellular proteins. nih.gov |

| Accumulation of Ubiquitinated Proteins | Indicates a disruption in the protein degradation pathway. nih.govfrontiersin.org |

Effects on Peptide Trimming in the Endoplasmic Reticulum (ER)

While the proteasome generates peptides in the cytosol, further processing often occurs within the endoplasmic reticulum to achieve the optimal length for MHC class I binding. nih.gov N-Acetyl-L-leucyl-L-leucyl-L-argininal has been found to inhibit this peptide trimming process in the ER. nih.govadvancedotology.org This suggests that under certain conditions, this inhibitor can block the activity of an ER peptidase in addition to its well-documented inhibition of cytosolic peptide generation by the proteasome. advancedotology.org

Neurobiological Research Applications

Studies on Auditory Hair Cell Protection and Ototoxicity Mechanisms

Information regarding the application of N-Acetyl-L-leucyl-L-leucyl-L-argininal in studies on auditory hair cell protection and ototoxicity mechanisms is not available in the provided search results.

Advanced Research Methodologies and Experimental Considerations for N Acetyl L Leucyl L Leucyl L Argininal

Biochemical Assay Development for Protease Activity and Inhibition Kinetics

The characterization of N-Acetyl-L-leucyl-L-leucyl-L-argininal as a protease inhibitor relies on robust biochemical assays designed to measure enzyme activity and quantify inhibition. These assays are fundamental to determining its potency, selectivity, and mechanism of action. The compound is recognized as a competitive, tight-binding, and reversible inhibitor of serine, cysteine, and threonine proteases. wikipedia.orgnih.gov Its inhibitory mechanism involves the terminal aldehyde group, which is crucial for binding efficiency. nih.govnih.gov This group interacts with the active site of the target protease, mimicking the transition state of the substrate. wikipedia.org

The inhibitory potency is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. The Kᵢ values for N-Acetyl-L-leucyl-L-leucyl-L-argininal against various proteases have been extensively determined. For instance, it strongly inhibits proteases such as trypsin, plasmin, calpain, and cathepsin B, with Kᵢ values in the nanomolar to low micromolar range. selleckchem.comwikipedia.org However, it shows no significant inhibitory effect against other proteases like chymotrypsin (B1334515), pepsin, thrombin, and cathepsins A and D. selleckchem.comsigmaaldrich.com This selectivity is a key aspect explored through comprehensive kinetic studies.

The development of assays to determine these kinetic parameters often involves using chromogenic or fluorogenic substrates that release a detectable signal upon cleavage by the protease. The rate of this reaction is measured in the presence and absence of varying concentrations of N-Acetyl-L-leucyl-L-leucyl-L-argininal to calculate the Kᵢ value.

Inhibition Constants (Kᵢ) of N-Acetyl-L-leucyl-L-leucyl-L-argininal for Various Proteases

| Protease | Protease Class | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|---|

| Cathepsin B | Cysteine Protease | 6 nM | selleckchem.com |

| Calpain | Cysteine Protease | 10 nM | selleckchem.com |

| Trypsin | Serine Protease | 35 nM | selleckchem.com |

| Plasmin | Serine Protease | 3.4 µM | selleckchem.com |

| Kallikrein | Serine Protease | 19 µM | selleckchem.com |

| Matriptase (human recombinant) | Serine Protease | 1.9 µM | selleckchem.com |

| Matriptase 2 (human recombinant) | Serine Protease | 2.4 µM | selleckchem.com |

Structural Biology Techniques for Inhibitor-Enzyme Complex Analysis

Understanding the precise molecular interactions between N-Acetyl-L-leucyl-L-leucyl-L-argininal and its target proteases is crucial for elucidating its mechanism of inhibition and for the rational design of new, more specific inhibitors. Structural biology techniques provide atomic-level insights into these interactions.

X-ray crystallography has been instrumental in revealing the three-dimensional structure of N-Acetyl-L-leucyl-L-leucyl-L-argininal when bound to a protease active site. wikipedia.orgnih.gov Crystallographic studies of the trypsin-leupeptin complex show that the inhibitor binds in the enzyme's specificity pocket. wikipedia.orgnih.gov A key interaction is the formation of a covalent hemiacetal bond between the carbonyl carbon of the inhibitor's terminal aldehyde group and the hydroxyl oxygen of the catalytic Serine-195 residue in trypsin. nih.gov This covalent complex is stabilized by a network of hydrogen bonds. For example, the backbone of the inhibitor forms multiple hydrogen bonds with trypsin, and the hemiacetal oxygen is positioned to form a hydrogen bond with the Histidine-57 residue of the catalytic triad. wikipedia.orgnih.gov

Cryo-electron microscopy (cryo-EM) is an emerging powerful technique for determining the structure of large macromolecular assemblies. nih.gov While traditionally used for larger complexes, advancements are making it applicable to smaller proteins. nih.gov For inhibitor-enzyme complexes, especially those that are difficult to crystallize or are part of a larger cellular machine, cryo-EM offers a viable alternative for structural elucidation at near-atomic resolution. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational dynamics of molecules in solution, providing insights that are complementary to the static pictures offered by crystallography. nih.govnih.gov NMR studies have been particularly revealing for the N-Acetyl-L-leucyl-L-leucyl-L-argininal-trypsin complex. nih.govacs.org

Using ¹³C-labeled inhibitor, NMR experiments have demonstrated that upon binding to trypsin, N-Acetyl-L-leucyl-L-leucyl-L-argininal does not exist as a single species. Instead, it forms two distinct, interconverting diastereomeric hemiacetal complexes. nih.gov This is due to the formation of a new chiral center at the argininal (B8454810) carbonyl carbon upon covalent bond formation with Serine-195. nih.gov These two diastereomers are in a pH-dependent equilibrium. At a neutral pH of 7, the two forms are observed in an approximate 84:16 ratio, while at an acidic pH of 3.0, the minor form at neutral pH becomes predominant. nih.gov

Furthermore, advanced NMR techniques like selective proton ¹³C-edited Nuclear Overhauser Effect (NOE) spectroscopy have been used to define the stereochemistry of the major complex at physiological pH. nih.gov These studies provide detailed information on the dynamic nature of the inhibitor-enzyme interaction, which is not readily apparent from static crystal structures. nih.gov

Analytical Chemistry Approaches for Compound Characterization and Purity Assessment

The purity and integrity of N-Acetyl-L-leucyl-L-leucyl-L-argininal are critical for its reliable use in biochemical experiments. Analytical chemistry techniques, particularly chromatography, are essential for its characterization.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of N-Acetyl-L-leucyl-L-leucyl-L-argininal. sigmaaldrich.comsigmaaldrich.comjk-sci.com A peculiar characteristic observed during the HPLC analysis of this compound is the appearance of multiple peaks, even in a highly pure sample. sigmaaldrich.comsigmaaldrich.com This phenomenon is due to the existence of equilibria between different forms of the molecule in solution, including tautomers and hydrated aldehyde forms. sigmaaldrich.comsigmaaldrich.com

Therefore, purity assessment by HPLC is not based on a single peak but involves the summation of the areas of these major, interconverting peaks. sigmaaldrich.com Reversed-phase HPLC (RP-HPLC) is commonly employed, often using a C18 column. nih.gov The mobile phase composition can be adjusted to achieve optimal separation of the main compound from any impurities, such as racemized forms of leupeptin (B1674832), which are common contaminants. sigmaaldrich.comsigmaaldrich.com Purity levels are typically reported as ≥70% to ≥98% based on the total peak area in the HPLC chromatogram. sigmaaldrich.comjk-sci.comapexbt.com

Exemplar RP-HPLC Parameters for Related Compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Waters Xterra Rp8 (150 x 4.6 mm, 5µm) | orientjchem.org |

| Mobile Phase | Phosphate Buffer (pH 4.5) and Methanol (90:10 v/v) | orientjchem.org |

| Flow Rate | 0.8 mL/min | orientjchem.org |

| Detection | UV at 248 nm | orientjchem.org |

| Column Temperature | 30°C | orientjchem.org |

*Note: This table shows parameters for the analysis of N-acetylcysteine and L-Arginine and serves as an illustrative example of a typical RP-HPLC setup for related compounds. orientjchem.orgsemanticscholar.org

Potential for Interference in Standard Biochemical Assays (e.g., Protein Quantification by Lowry and Bradford Assays)

When N-Acetyl-L-leucyl-L-leucyl-L-argininal is used in cell lysates or protein preparations, its presence could potentially interfere with common biochemical assays, such as those used for total protein quantification. wikipedia.orggbiosciences.com

The Lowry and the bicinchoninic acid (BCA) assays are based on the reduction of copper ions by peptide bonds under alkaline conditions. gbiosciences.com As N-Acetyl-L-leucyl-L-leucyl-L-argininal is a peptide, it contains peptide bonds and would therefore be expected to react in these assays, leading to an overestimation of the actual protein concentration. The extent of this interference would depend on its concentration in the sample.

The Bradford assay is based on the binding of Coomassie Brilliant Blue dye to proteins, primarily interacting with basic (especially arginine) and aromatic amino acid residues. gbiosciences.com Given that N-Acetyl-L-leucyl-L-leucyl-L-argininal contains an argininal residue at its C-terminus, it has the potential to interact with the Coomassie dye, which could lead to inaccurate protein measurements.

Additionally, the terminal aldehyde group is a reactive moiety that could potentially interfere with various assay chemistries. While specific studies detailing the interference of N-Acetyl-L-leucyl-L-leucyl-L-argininal in these protein assays are not prominent, the chemical nature of the compound suggests that such interference is plausible. gbiosciences.comnih.gov Researchers should be aware of this potential and consider appropriate controls, such as including the inhibitor in the standard curve samples, to mitigate any confounding effects on protein quantification.

Emerging Research Frontiers and Future Directions for N Acetyl L Leucyl L Leucyl L Argininal

Discovery of Novel Biological Targets and Exploration of Off-Target Effects

Leupeptin (B1674832) is recognized as a broad-spectrum competitive inhibitor of serine, cysteine, and threonine proteases. wikipedia.orgtargetmol.com Its primary and well-characterized targets include enzymes like trypsin, plasmin, calpain, papain, and cathepsins B and A. sigmaaldrich.comtargetmol.com The aldehyde group at the C-terminus of the peptide is crucial for its inhibitory activity. sigmaaldrich.com However, it does not effectively inhibit other proteases such as α-chymotrypsin or thrombin. targetmol.com

Recent research has expanded the known targets of Leupeptin. For instance, it has demonstrated inhibitory activity against the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. nih.gov In one study, Leupeptin inhibited Mpro with a 50% inhibitory concentration (IC50) of 127.2 μM and also inhibited viral replication in cell culture with a 50% effective concentration (EC50) of 42.34 μM. nih.gov This finding highlights its potential as a scaffold for developing host-targeting antivirals.

The broad-spectrum nature of Leupeptin means that its application can lead to off-target effects, which can be either a drawback or a feature depending on the experimental context. When the goal is to protect a protein from general degradation by multiple proteases, this broad activity is beneficial. agscientific.com However, if the aim is to study the function of a single, specific protease, the simultaneous inhibition of other enzymes constitutes an off-target effect. For example, a related compound, N-acetyl-L-leucyl-L-leucyl-L-norleucinal (LLnL), is known to inhibit proteasomes in addition to calpains and cathepsins, leading to the accumulation of ubiquitinated proteins, an effect that may not be desired if only calpain activity is being investigated. nih.govnih.gov Understanding this inherent lack of specificity is crucial for interpreting experimental results accurately.

Table 1: Known Biological Targets of N-Acetyl-L-leucyl-L-leucyl-L-argininal (Leupeptin)

| Target Protease | Enzyme Class | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| Trypsin | Serine Protease | 3.5 nM | targetmol.com |

| Plasmin | Serine Protease | 3.4 nM | targetmol.com |

| Cathepsin B | Cysteine Protease | 4.1 nM | targetmol.com |

| Papain | Cysteine Protease | Data not available | sigmaaldrich.com |

| Calpain | Cysteine Protease | Data not available | wikipedia.org |

| SARS-CoV-2 Mpro | Cysteine Protease | IC50 = 127.2 µM | nih.gov |

Development of Highly Specific and Potent N-Acetyl-L-leucyl-L-leucyl-L-argininal Derivatives

The broad specificity of Leupeptin, while useful for general protease inhibition, limits its application as a precise molecular probe or therapeutic lead. This has spurred research into the development of derivatives with enhanced specificity and potency for particular protease targets. The core structure of Leupeptin serves as a valuable scaffold for structure-based drug design.

One strategy involves modifying the peptide sequence to better fit the substrate-binding pocket of a specific protease. For example, the related compound N-acetyl-L-leucyl-L-leucyl-L-norleucinal (LLnL or Calpain Inhibitor I) shows strong, competitive inhibition of calpain I and calpain II, while having weaker effects on other proteases like α-chymotrypsin. sigmaaldrich.com This specificity is achieved by replacing the C-terminal arginine with norleucinal.

More advanced efforts focus on creating peptidomimetic compounds that retain the inhibitory warhead (like an aldehyde or α-ketoamide) but have a modified backbone to improve stability, cell permeability, and target selectivity. nih.gov Recent research has led to the development of α-ketoamide derivatives that act as potent dual inhibitors of host proteases like Cathepsin L (CTSL) and calpain-1 (CAPN1), which are implicated in viral entry and inflammatory responses. nih.gov These rationally designed compounds show potent, broad-spectrum anti-coronaviral activity by targeting host factors, a strategy that could overcome viral resistance. nih.gov Such approaches, moving from a natural product scaffold like Leupeptin to highly optimized and specific inhibitors, represent a key future direction for the field.

Table 2: Comparison of Leupeptin and a Derivative Inhibitor

| Compound | Structure | Primary Targets | Noted Non-Targets | Reference |

|---|---|---|---|---|

| N-Acetyl-L-leucyl-L-leucyl-L-argininal (Leupeptin) | Tripeptide with C-terminal argininal (B8454810) | Trypsin, Plasmin, Papain, Cathepsins A & B, Calpains | α-chymotrypsin, Thrombin, Pepsin, Cathepsin D | sigmaaldrich.com |

| N-acetyl-L-leucyl-L-leucyl-L-norleucinal (LLnL, Calpain Inhibitor I) | Tripeptide with C-terminal norleucinal | Calpain I, Calpain II, Cathepsin B & L, Papain | Trypsin (weakly inhibited) | sigmaaldrich.com |

Applications in Investigating Autophagy and Proteostasis Mechanisms

Leupeptin is a critical tool for studying autophagy, a fundamental cellular process for degrading and recycling damaged organelles and long-lived proteins. Autophagy culminates in the fusion of an autophagosome with a lysosome, where the contents are degraded by lysosomal hydrolases. Leupeptin inhibits several of these lysosomal proteases, such as cathepsins. This blockade causes the accumulation of autophagosomes within the cell, which can be quantified to measure autophagic flux. agscientific.com

Beyond its direct use as an inhibitor, the chemical components of Leupeptin are relevant to the regulation of autophagy. The amino acid leucine (B10760876) is a well-known negative regulator of autophagy through its ability to activate the mTORC1 complex. nih.gov Research shows that a metabolite of leucine, acetyl-coenzyme A (AcCoA), inhibits autophagy by promoting the acetylation of a key mTORC1 component, thereby activating the complex. nih.gov Furthermore, the N-terminal acetylation present on the Leupeptin molecule is a post-translational modification now recognized as a critical regulator of the autophagic process. The N-terminal acetylation of proteins like actin and the GTPase Vps1 has been shown to be essential for the formation of autophagosomes and their subsequent fusion with the vacuole (the yeast equivalent of the lysosome). researchgate.net

Integration with Systems Biology Approaches for Comprehensive Cellular Understanding

The complexity of the cellular networks affected by a broad-spectrum inhibitor like Leupeptin necessitates the use of systems biology approaches for a complete understanding of its effects. Systems biology integrates large-scale datasets from genomics, proteomics, and metabolomics to model and analyze the behavior of complex biological systems.

By treating cells or organisms with Leupeptin and subsequently performing global analyses, researchers can move beyond single-target thinking. For example, a proteomics study could identify the full spectrum of proteins that accumulate when lysosomal degradation is blocked, providing an unbiased view of the cargo selected for autophagy under specific conditions. Similarly, metabolomics could reveal how blocking protease activity impacts cellular metabolism on a global scale.

This approach is exemplified in studies of antigen presentation. The related inhibitor LLnL was used to show that inhibiting proteasomes and other proteases alters the entire pool of peptides presented by MHC class I molecules on the cell surface. nih.govnih.gov Such a system-wide effect would be difficult to appreciate without the ability to analyze the complex mixture of thousands of different peptides.

In the future, integrating Leupeptin-based studies with computational modeling will be crucial. These models can help predict the downstream consequences of inhibiting multiple nodes in the vast protease network. This could help deconvolve which specific inhibitory action of Leupeptin is responsible for a given cellular phenotype, such as the inhibition of viral replication or the modulation of an immune response. nih.gov A systems-level perspective will be indispensable for harnessing the full potential of Leupeptin and its derivatives as precise tools to probe and manipulate cellular function.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structural integrity of N-Acetyl-L-leucyl-L-argininal in synthetic batches?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (e.g., 210–220 nm for peptide bonds) is standard for purity assessment. Mass spectrometry (MS) or tandem MS (MS/MS) confirms molecular weight and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) validates stereochemistry and functional groups. For reproducibility, adhere to protocols outlined in peptide synthesis guidelines .

- Data Interpretation : Compare retention times (HPLC) and spectral data (MS/NMR) against reference standards. Purity thresholds should exceed 95% for biochemical assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.